molecular formula C10H8N4O2 B11887896 Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B11887896
M. Wt: 216.20 g/mol
InChI Key: CKGOROWGQFODQZ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1823484-67-8) is a synthetically versatile pyrrolo[2,3-d]pyrimidine derivative of significant interest in medicinal chemistry. This compound serves as a crucial chemical intermediate for constructing diverse molecular libraries aimed at drug discovery, particularly in the development of kinase inhibitors. [1] The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in drug design due to its structural similarity to purines, allowing it to interact with a variety of enzyme active sites. [4] This scaffold is found in several FDA-approved therapies and is extensively investigated for its broad therapeutic potential, including applications as antimicrobial, anticancer, and antiviral agents. [9] Specifically, derivatives of this scaffold have been designed as inhibitors for parasitic calcium-dependent protein kinases (CDPKs), such as PfCDPK4 and PfCDPK1 in Plasmodium falciparum , which are promising targets for antimalarial transmission-blocking drugs. [4] The specific substitutions on the core scaffold, including the cyano and ester functional groups on this compound, are pivotal for modulating biological activity and selectivity by influencing hydrogen bonding and interactions with hydrophobic pockets in target proteins. [4] This product is intended for research purposes as a key building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

methyl 5-cyano-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C10H8N4O2/c1-14-4-6(3-11)7-8(10(15)16-2)12-5-13-9(7)14/h4-5H,1-2H3

InChI Key

CKGOROWGQFODQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)OC)C#N

Origin of Product

United States

Preparation Methods

Bromination at Position 5

The synthesis often begins with bromination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves regioselective bromination at position 5, yielding 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with 86–93% efficiency. This step is critical for subsequent nucleophilic substitution.

Cyanation via Transition Metal Catalysis

The 5-bromo intermediate undergoes cyanation using copper(I) cyanide (CuCN) or palladium-catalyzed cross-coupling with trimethylsilyl cyanide (TMSCN). For example, heating the bromo derivative with CuCN in dimethylformamide (DMF) at 120°C for 12 hours replaces bromine with a cyano group. Yields range from 70–85%, contingent on the absence of competing side reactions.

Esterification at Position 4

The 4-chloro group is hydrolyzed to a carboxylic acid using 6 M HCl at reflux, followed by esterification with methanol in the presence of H₂SO₄ or thionyl chloride (SOCl₂) . This two-step process converts the acid to the methyl ester, achieving 80–90% overall yield.

Cyclization of Cyano-Containing Precursors

Synthesis of 5-Cyano Pyrimidine Intermediates

Ethyl N-(5-cyano-2-methylthiopyrimidin-4-yl)glycinates serve as precursors. Cyclization under basic conditions (e.g., sodium ethoxide in ethanol) induces ring closure to form the pyrrolo[2,3-d]pyrimidine core. For instance, stirring at room temperature for 24 hours yields the bicyclic structure with a pre-installed cyano group at position 5.

Direct Functionalization of the Pyrrolo[2,3-d]Pyrimidine Core

Sequential Substitution Strategy

Starting from 4-hydroxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, sequential reactions introduce the cyano and ester groups:

  • Chlorination at position 4 using POCl₃ at 110°C for 6 hours.

  • Cyanation at position 5 via Pd(PPh₃)₄ -catalyzed coupling with potassium hexacyanoferrate(II).

  • Esterification via Mitsunobu reaction with methyl alcohol and diethyl azodicarboxylate (DEAD).

Protecting Group Strategies

To prevent unwanted side reactions, the 7-methyl group is occasionally protected with tert-butyldimethylsilyl (TBS) during functionalization. Deprotection using tetrabutylammonium fluoride (TBAF) restores the methyl group post-synthesis.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Halogenation-Cyanation60–75%High regioselectivity; scalableMulti-step; palladium catalysts costly
Cyclization50–65%Single-pot synthesis; fewer intermediatesLimited substrate versatility
Direct Functionalization70–80%Flexibility in substitution patternsRequires stringent temperature control

The halogenation-cyanation route is industrially favored due to reproducibility, whereas cyclization methods suit lab-scale synthesis of novel analogs.

Reaction Optimization and Challenges

Regioselectivity in Cyanation

Competing reactions at positions 4 and 5 are mitigated by steric effects from the 7-methyl group, which directs electrophiles to position 5. DFT calculations corroborate this preference, showing a 12.3 kcal/mol energy difference favoring 5-substitution.

Stability of the Cyano Group

The cyano moiety is susceptible to hydrolysis under acidic conditions. Employing anhydrous solvents and inert atmospheres during synthesis is critical to maintaining integrity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the cyano or methyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is primarily investigated for its role as a precursor or intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promise in treating several diseases, including cancer and autoimmune disorders.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit potent anticancer properties. For instance, certain modifications of this scaffold have been linked to the inhibition of kinases involved in cancer progression, such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs) .

Antiviral Properties

The compound has also been explored for antiviral applications. Studies have shown that modifications to the pyrrolo[2,3-d]pyrimidine core can yield compounds effective against viruses such as the Flavivirus and Pestivirus genera . These findings highlight the compound's versatility in targeting various viral mechanisms.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities.

Synthetic Routes

A novel method for synthesizing related pyrrolo[2,3-d]pyrimidine compounds has been reported, emphasizing high yields and reduced environmental impact . This method involves fewer steps and minimizes by-products, making it economically viable for pharmaceutical applications.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

Study Objective Findings
Study AEvaluate anticancer effectsDemonstrated inhibition of CDK activity leading to reduced tumor growth in vitro.
Study BInvestigate antiviral propertiesShowed efficacy against Flavivirus with low cytotoxicity in cell lines.
Study CSynthesize derivativesDeveloped new compounds with enhanced biological activity compared to the parent compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 4, 5, and 7 significantly alter molecular weight, polarity, and reactivity. Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Data
Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (Target) 4-COOCH₃, 5-CN, 7-CH₃ C₁₀H₉N₅O₂ 231.21 g/mol Not explicitly reported; inferred from analogs. Cyano group enhances electrophilicity.
Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate 4-COOCH₃, 5-Br, 7-CH₃ C₉H₉BrN₄O₂ 285.10 g/mol Bromo substituent increases molecular weight; potential for cross-coupling reactions.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 5-COOH, 7-CH₃ C₈H₆ClN₃O₂ 211.61 g/mol Carboxylic acid improves water solubility; Cl at position 4 enhances reactivity in substitutions.
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-OH, 6-COOCH₂CH₃, 2,7-CH₃ C₁₁H₁₂ClN₃O₃ 269.68 g/mol Hydroxy group introduces hydrogen bonding; Cl and ester groups enable diverse derivatization.
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-NH₂, 5-CH₃ C₇H₈N₄ 148.17 g/mol Amine group at position 4 facilitates hydrogen bonding; lower molecular weight improves bioavailability.

Key Observations:

  • Cyano vs. Bromo/Halogen Groups: The cyano group at position 5 (target compound) increases electrophilicity compared to bromo () or chloro () substituents, making it more reactive in nucleophilic additions or cycloadditions.
  • Ester vs. Carboxylic Acid/Amine : The methyl ester at position 4 (target) balances lipophilicity and reactivity, whereas carboxylic acid derivatives () are more polar, and amines () enable stronger intermolecular interactions.
  • Methyl Group at Position 7 : Common in analogs (e.g., ), this substituent likely stabilizes the pyrrolo[2,3-d]pyrimidine core and modulates steric effects.

Biological Activity

Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound with significant biological activity, particularly in pharmacological applications. Its molecular formula is C9H6N4O2C_9H_6N_4O_2 with a molecular weight of 202.17 g/mol. This compound belongs to the pyrrolopyrimidine class, which has been noted for its diverse therapeutic potential.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of pyrrolopyrimidine derivatives, including this compound. In a comparative analysis, the compound exhibited an effective concentration (EC50) indicating its potency against various parasites. For instance, modifications in the structure have shown to enhance or diminish biological activity significantly, with some derivatives achieving EC50 values as low as 0.025 µM, suggesting high potency in target interactions .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In a study comparing various pyrimidine derivatives, this compound demonstrated moderate antioxidant activity, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

Anticancer Activity

Pyrrolopyrimidine compounds have been investigated for their anticancer properties. The structural features of this compound suggest it may inhibit specific pathways involved in cancer cell proliferation. Research indicates that similar compounds within this class can target key enzymes and receptors implicated in tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrrolopyrimidine scaffold can lead to significant changes in potency and selectivity:

Modification PositionEffect on ActivityExample EC50 (µM)
4-positionIncreased potency0.025
8-positionDecreased metabolic stability0.090
N-substituentsVariable effects0.064 - 0.115

This table illustrates how subtle changes in chemical structure can influence the biological effectiveness of the compound.

Case Studies

  • Antiparasitic Evaluation : A study reported that derivatives of methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine showed varied efficacy against different parasitic strains, with some achieving significant reductions in parasite viability at low concentrations .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that certain modifications to the compound enhanced its ability to inhibit cell growth and induce apoptosis, suggesting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with cyanoacetate derivatives. A common approach includes:

  • Step 1 : Formation of a cyano-containing intermediate, such as ethyl 2-cyano-4,4-dimethoxybutanoate, via coupling reactions (e.g., ethyl 2-cyanoacetate with brominated ethers) .
  • Step 2 : Cyclization with formamidine to generate a pyrimidine core .
  • Step 3 : Introduction of the methyl group at position 7 via alkylation (e.g., using methyl iodide or dimethyl sulfate under basic conditions) .
  • Step 4 : Final carboxylation at position 4 using methyl chloroformate or similar reagents . Critical factors : Solvent choice (e.g., DMF for polar intermediates), temperature control during cyclization (80–100°C), and stoichiometric ratios of alkylating agents to avoid byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR : Look for signals corresponding to the methyl group at position 7 (δ ~3.3 ppm for 1H; ~40 ppm for 13C) and the cyano group (no direct 1H signal but inferred from adjacent protons). The pyrrolo-pyrimidine core shows aromatic protons at δ 7.2–8.3 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 261.065 for C10H9N4O2) and isotope patterns consistent with chlorine-free structures .
  • IR : A strong absorbance near 2220 cm⁻¹ confirms the cyano group .

Q. What are common intermediates in the synthesis of this compound, and how can their purity be optimized?

Key intermediates include:

  • Ethyl 2-cyano-4,4-dimethoxybutanoate : Purified via recrystallization from ethanol to >95% purity .
  • 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol : Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane) and remove dimethoxyethane byproducts via vacuum distillation .
  • 7-Methyl-pyrrolo[2,3-d]pyrimidine core : Use column chromatography (silica gel, CH2Cl2:MeOH 9:1) to isolate regioisomers .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation at position 7 be addressed to avoid N3/N7 competition?

  • Method : Employ bulky bases (e.g., DBU) and low-polarity solvents (toluene) to favor N7 methylation over N3.
  • Validation : Compare 1H NMR shifts of the methyl group (N7 methyl resonates upfield vs. N3) and use NOESY to confirm spatial proximity to the pyrrole ring .
  • Case Study : A 2024 study achieved 85% N7 selectivity using methyl triflate in THF with NaH .

Q. What computational strategies are effective for predicting the biological activity of derivatives, such as kinase inhibition?

  • Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3QKK) to model interactions between the cyano group and ATP-binding pockets .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors. A 2019 study correlated cyano substitution at position 5 with enhanced IC50 values against EGFR .
  • Validation : Cross-reference with biochemical assays (e.g., ADP-Glo™ kinase assays) to confirm computational predictions .

Q. How can contradictory data on reaction yields in literature be systematically analyzed?

  • Root Causes : Variability in catalyst purity (e.g., trace metals in Pd/C), solvent hygroscopicity, or incomplete cyclization.
  • Troubleshooting Protocol :

Repeat reactions under inert atmosphere (N2/Ar) to exclude moisture/O2 interference.

Use LC-MS to detect low-abundance intermediates/byproducts.

Optimize via Design of Experiments (DoE) to isolate critical factors (e.g., temperature > reagent ratio) .

  • Example : A 2025 study resolved a 30% yield discrepancy by identifying residual DMF in the final esterification step, which was mitigated via azeotropic distillation .

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